Thien-2-yl-dimethylsilanol
Description
Structure
3D Structure
Properties
IUPAC Name |
hydroxy-dimethyl-thiophen-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OSSi/c1-9(2,7)6-4-3-5-8-6/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIQRZJWIBRPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466805 | |
| Record name | Dimethyl(2-thienyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197009-90-8 | |
| Record name | Dimethyl(2-thienyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 197009-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways Involving the Silanol (B1196071) Group
The silicon-hydroxyl (Si-OH) functionality of thien-2-yl-dimethylsilanol is the primary site for reactions such as condensation and substitution, leading to the formation of larger molecules or new functionalized silanes.
The silanol group is capable of undergoing self-condensation or condensation with other silanols to form siloxane bridges (-Si-O-Si-). This reaction is a fundamental step in the formation of oligomers and polymers. The process is typically catalyzed by acids or bases and involves the elimination of water.
In the context of polymerization, silanols can act as initiators. open.edutcichemicals.comfujifilm.com For instance, in chain-growth polymerization, an initiator is often used to generate reactive species like radicals or ions that begin the polymerization process. open.edutcichemicals.com While specific studies on this compound as a polymerization initiator are not extensively detailed in the provided results, the general reactivity of silanols suggests its potential in initiating the polymerization of certain monomers. The initiation step is a critical mechanism that starts the formation of a polymer chain. open.edu
The silicon and oxygen atoms of the silanol group are susceptible to substitution reactions. Nucleophilic attack at the silicon center can lead to the displacement of the hydroxyl group. Conversely, the oxygen atom, after deprotonation to form a silanolate, can act as a nucleophile.
Research has shown that organosilanols can be activated for cross-coupling reactions through the formation of silanolates in the presence of Brønsted bases. nih.gov This activation allows the silanol to participate in reactions that would otherwise be challenging.
Condensation Reactions and Oligomerization/Polymerization Initiation
Ring-Opening and Rearrangement Mechanisms involving this compound Derivatives
The thiophene (B33073) ring, while generally stable, can undergo ring-opening under certain conditions. More commonly, derivatives of this compound can participate in various rearrangement reactions. These rearrangements can be key steps in the synthesis of complex molecules.
Mechanisms such as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) have been studied in heterocyclic systems and can lead to profound structural changes. mdpi.com Other rearrangement reactions like the Pinacol, Favorskii, and Brook rearrangements involve the migration of groups within a molecule to form a more stable product. organic-chemistry.orgmsu.eduharvard.edumasterorganicchemistry.com For instance, the Brook rearrangement involves the migration of a silyl (B83357) group from carbon to oxygen. organic-chemistry.org While direct examples involving this compound are not explicitly detailed in the search results, the fundamental principles of these rearrangements are applicable to its derivatives.
Spectroscopic and Advanced Characterization of Thien 2 Yl Dimethylsilanol
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For Thien-2-yl-dimethylsilanol, a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR experiments provides a comprehensive understanding of its molecular framework.
The ¹H NMR spectrum provides information on the proton environments in the molecule, while the ¹³C NMR spectrum reveals the different types of carbon atoms. emerypharma.com The chemical shifts are influenced by the electronic environment of each nucleus. libretexts.org For this compound, the structure consists of a dimethylsilyl group attached to a thiophene (B33073) ring.
¹H NMR: The proton spectrum is expected to show distinct signals for the methyl protons on the silicon atom, the hydroxyl proton of the silanol (B1196071) group, and the three protons on the thiophene ring.
Si-CH₃ Protons: These protons typically appear as a sharp singlet in the upfield region of the spectrum, generally between 0.2 and 0.5 ppm, due to the electropositive nature of silicon.
Si-OH Proton: The chemical shift of the silanol proton is variable and concentration-dependent due to hydrogen bonding. It can appear as a broad singlet over a wide range, often between 1 and 5 ppm, and may exchange with D₂O. acs.org
Thiophene Protons: The three protons on the thiophene ring (H3, H4, and H5) will appear in the aromatic region (typically 6.5-8.0 ppm). They will exhibit a characteristic splitting pattern due to spin-spin coupling. H5, being adjacent to the sulfur atom, is often the most downfield, followed by H3, and then H4. The coupling constants between these protons (J-coupling) provide information about their relative positions. emerypharma.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show separate signals for each unique carbon environment.
Si-CH₃ Carbon: This signal appears at a high field, typically between -2 and 2 ppm.
Thiophene Carbons: The thiophene ring has four distinct carbon atoms. The carbon atom directly attached to the silicon (C2) is a quaternary carbon and will appear as a weak signal. Its chemical shift is influenced by the silicon substituent. The other three carbons (C3, C4, and C5) will appear in the typical aromatic region for heterocyclic compounds, generally between 120 and 140 ppm. libretexts.orgspectrabase.com The specific shifts are influenced by the substitution pattern and the heteroatom. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Si-CH₃ | ¹H | 0.2 - 0.5 | Singlet (s) |
| Si-OH | ¹H | 1 - 5 (variable) | Broad Singlet (br s) |
| Thiophene-H3 | ¹H | ~7.1 - 7.3 | Doublet of doublets (dd) |
| Thiophene-H4 | ¹H | ~7.0 - 7.2 | Doublet of doublets (dd) |
| Thiophene-H5 | ¹H | ~7.4 - 7.6 | Doublet of doublets (dd) |
| Si-CH₃ | ¹³C | -2 - 2 | Quartet (in coupled spectrum) |
| Thiophene-C2 | ¹³C | ~140 - 145 | Singlet |
| Thiophene-C3 | ¹³C | ~128 - 132 | Doublet (in coupled spectrum) |
| Thiophene-C4 | ¹³C | ~126 - 128 | Doublet (in coupled spectrum) |
| Thiophene-C5 | ¹³C | ~124 - 126 | Doublet (in coupled spectrum) |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). emerypharma.comlibretexts.org For this compound, COSY would show cross-peaks between the coupled protons on the thiophene ring (H3-H4, H4-H5), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.cacolumbia.eduyoutube.com This would definitively link the ¹H signals of the methyl and thiophene protons to their corresponding ¹³C signals, for instance, connecting the proton signal at ~7.4-7.6 ppm to the C5 carbon. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.comcolumbia.edu It is invaluable for identifying quaternary carbons and piecing together molecular fragments. For example, correlations would be expected from the Si-CH₃ protons to the C2 carbon of the thiophene ring. Also, the thiophene protons would show correlations to neighboring carbons (e.g., H3 to C2, C4, and C5), confirming the ring structure and the position of the silyl (B83357) substituent. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. libretexts.orgic.ac.uk This can be useful for determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the methyl protons and the H3 proton of the thiophene ring.
²⁹Si NMR spectroscopy is a powerful tool for characterizing silicon-containing compounds. researchgate.net The ²⁹Si nucleus has a natural abundance of 4.7%, and its chemical shifts are sensitive to the substituents attached to the silicon atom. ucsb.edu For silanols, the ²⁹Si chemical shift is also influenced by the solvent and concentration due to hydrogen bonding effects. rsc.org
For this compound, the silicon atom is bonded to two methyl groups, one hydroxyl group, and one thienyl group. The ²⁹Si chemical shift is expected to be in the range typical for R₂Si(OH)R' systems. Based on data for similar structures, the chemical shift would likely fall between -10 and -30 ppm (relative to TMS). researchgate.netd-nb.info The exact value provides a sensitive probe of the electronic environment around the silicon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Vibrational Spectroscopy Applications (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by absorptions from the Si-OH, Si-CH₃, and thiophene groups.
Silanol (Si-OH) Group: The most prominent feature of the silanol group is the O-H stretching vibration. spectroscopyonline.com A sharp band around 3650-3750 cm⁻¹ corresponds to the free, non-hydrogen-bonded O-H stretch. spectroscopyonline.com A broad, strong band typically observed between 3200 and 3400 cm⁻¹ is characteristic of intermolecularly hydrogen-bonded O-H groups. spectroscopyonline.com The Si-O stretching vibration appears in the 830-950 cm⁻¹ region.
Dimethylsilyl (Si-(CH₃)₂) Group: The C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹ (typically ~2960 cm⁻¹). A characteristic symmetric deformation (umbrella mode) for the Si-CH₃ group appears around 1250-1270 cm⁻¹. The Si-C stretching vibrations are found in the 750-850 cm⁻¹ range.
Thiophene Moiety: The thiophene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (around 3100 cm⁻¹). The C=C ring stretching vibrations occur in the 1400-1500 cm⁻¹ region. researchgate.net The C-S stretching vibration is weaker and appears in the 600-800 cm⁻¹ range. The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region is diagnostic of the substitution pattern on the thiophene ring.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Silanol (O-H) | Stretching (H-bonded) | 3200 - 3400 | Strong, Broad |
| Silanol (O-H) | Stretching (Free) | 3650 - 3750 | Sharp, Medium |
| Thiophene (C-H) | Stretching | ~3100 | Medium |
| Methyl (C-H) | Stretching | ~2960 | Medium |
| Thiophene (C=C) | Ring Stretching | 1400 - 1500 | Medium-Strong |
| Methyl (Si-CH₃) | Symmetric Deformation | 1250 - 1270 | Strong |
| Silanol (Si-O) | Stretching | 830 - 950 | Strong |
| Si-C | Stretching | 750 - 850 | Medium |
| Thiophene (C-H) | Out-of-plane Bending | 700 - 900 | Strong |
Raman spectroscopy is complementary to IR spectroscopy. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.
In the Raman spectrum of this compound, the symmetric vibrations of the non-polar or less polar bonds will be particularly strong.
The symmetric stretching of the thiophene ring C=C bonds, which might be weak in the IR spectrum, are expected to be strong in the Raman spectrum. arxiv.org
The Si-C symmetric stretch would also be a prominent feature.
The C-S stretching vibration of the thiophene ring is typically a strong band in the Raman spectrum, appearing around 680-750 cm⁻¹. nih.gov
While the O-H stretch is dominant in the IR spectrum, it is generally a weak scatterer in Raman spectroscopy. nih.gov
The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation. researchgate.netrsc.org
Infrared (IR) Spectroscopic Signatures of Silanol and Thiophene Moieties
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. mdpi.com For this compound, both high-resolution mass spectrometry and fragmentation analysis are essential for unambiguous identification.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. unirioja.es For this compound, with the chemical formula (C₄H₃S)Si(OH)(CH₃)₂, the theoretical exact mass is 158.022162 u. An HRMS instrument can measure this value with high precision, typically to within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. This technique is particularly valuable for confirming the successful synthesis of the target compound. researchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₀OSSi | |
| Theoretical Exact Mass | 158.022162 u | researchgate.net |
| Theoretical Monoisotopic Mass | 158.022162 u | researchgate.net |
This table presents theoretical mass values calculated from the elemental composition of this compound.
Electron ionization mass spectrometry (EI-MS) induces the fragmentation of a molecule, and the resulting pattern of charged fragments provides a "fingerprint" that is characteristic of the molecular structure. The fragmentation of this compound is expected to proceed through several predictable pathways based on the lability of its chemical bonds.
Key fragmentation mechanisms include:
Loss of a Methyl Group: The Si-CH₃ bond is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃, 15 u). This would produce a prominent fragment ion at m/z 143, [M-15]⁺, which is stabilized by the silicon atom. escholarship.org
Loss of a Hydroxyl Group: Cleavage of the Si-OH bond can result in the loss of a hydroxyl radical (•OH, 17 u), yielding a fragment at m/z 141, [M-17]⁺.
Thiophene Ring Fragmentation: The thiophene ring itself can fragment. Common fragmentation pathways for thiophene include the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS), leading to characteristic ions. nipne.ro For instance, the primary peak in thiophene's own mass spectrum corresponds to the C₂H₂S⁺ ion. nipne.ro
Cleavage of the Thienyl-Silicon Bond: The bond between the thiophene ring and the silicon atom can also break, leading to fragments corresponding to the dimethylsilanol cation, [(CH₃)₂SiOH]⁺ (m/z 75), and the thienyl cation, [C₄H₃S]⁺ (m/z 83).
Table 2: Predicted Major Mass Fragments of this compound in EI-MS
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 158 | [C₆H₁₀OSSi]⁺ | Molecular Ion (M⁺) |
| 143 | [C₅H₇OSSi]⁺ | M⁺ - •CH₃ |
| 83 | [C₄H₃S]⁺ | Cleavage of C-Si bond |
This table outlines the expected primary fragmentation ions for this compound under electron ionization conditions, based on established fragmentation rules for organosilanes and thiophenes.
High-Resolution Mass Spectrometry (HRMS)
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Structure
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. nii.ac.jp The absorption bands in a UV-Vis spectrum correspond to the promotion of electrons from lower-energy (typically bonding or non-bonding) orbitals to higher-energy (antibonding) orbitals. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the thiophene ring.
Thiophene exhibits strong absorption in the UV region due to π → π* transitions within the aromatic system. nii.ac.jp The introduction of a dimethylsilanol substituent at the 2-position is expected to act as an auxochrome, potentially causing a slight shift in the absorption maxima (λ_max) compared to unsubstituted thiophene. Studies on 2-substituted thiophenes have shown that the position and nature of the substituent influence the electronic spectrum. nii.ac.jpbiointerfaceresearch.com The conjugation between the sulfur atom's lone pairs and the π-system of the ring is a key factor. The silanol group, being less conjugating than many organic functional groups, is anticipated to cause only a modest bathochromic (red) or hypsochromic (blue) shift. The spectrum of 2-substituted thiophenes typically shows a primary absorption band around 230-270 nm. nii.ac.jpekb.eg
Table 3: Representative UV-Vis Absorption Data for Thiophene Derivatives
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| Thiophene | 231 | Hexane | nii.ac.jp |
| 2-Acetylthiophene | 260, 287 | Ethanol | nii.ac.jp |
| 2-Cyanothiophene | 248 | Ethanol | nii.ac.jp |
This table provides examples of UV-Vis absorption maxima for related thiophene compounds to contextualize the expected spectral properties of this compound.
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. ptb.de This information would confirm the geometry around the silicon atom (which is expected to be tetrahedral) and the planarity of the thiophene ring.
Furthermore, crystallographic studies reveal intermolecular interactions, such as hydrogen bonding. In the case of this compound, the hydroxyl (-OH) group is capable of forming strong hydrogen bonds, which would likely dominate the crystal packing, potentially forming dimers, chains, or more complex three-dimensional networks. acs.orgrsc.org The study of similar organosilanols has shown that such hydrogen-bonding networks are a common and structurally determinative feature. acs.orgslu.secapes.gov.br
Table 4: Representative Crystallographic Parameters for an Organosilanol Derivative (Hexaphenyldisiloxane)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5829 |
| b (Å) | 9.4856 |
| c (Å) | 10.9694 |
| α (°) | 95.951 |
| β (°) | 90.059 |
Source: Adapted from reference rsc.org. This table shows crystallographic data for a related compound, hexaphenyldisiloxane, formed from triphenylsilanol, to illustrate the type of data obtained from XRD.
Surface and Elemental Analysis Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. acs.org When analyzing a sample of this compound, XPS would provide quantitative information about the presence of Carbon (C), Oxygen (O), Silicon (Si), and Sulfur (S).
High-resolution scans of the individual elemental regions yield binding energy data that is highly sensitive to the local chemical environment.
Si 2p: The binding energy of the Si 2p peak can distinguish between different silicon oxidation states and bonding environments. For this compound, the silicon is bonded to two carbon atoms (from the methyl groups), one carbon atom (from the thiophene ring), and one oxygen atom. This would result in a characteristic Si 2p binding energy. For comparison, elemental silicon appears around 99.4 eV, while silicon in SiO₂ is found at ~103.5 eV. thermofisher.com The Si-C bond typically appears around 100.5 eV, and organic silicon environments are often cited in the 102 eV range. thermofisher.comresearchgate.net
S 2p: The S 2p spectrum confirms the presence of sulfur. The binding energy for sulfur in a thiophene ring is typically observed around 164-165 eV. researchgate.netptb.de This value helps confirm the integrity of the heterocyclic ring and distinguish it from other sulfur species like sulfones or sulfates, which appear at higher binding energies.
O 1s: The O 1s peak corresponding to the hydroxyl (Si-O-H) group would be expected around 532-533 eV. xpsfitting.com
C 1s: The C 1s spectrum would be complex, with overlapping peaks corresponding to the C-S and C-C bonds in the thiophene ring, as well as the C-Si bonds of the methyl groups.
Table 5: Representative XPS Binding Energies for Relevant Chemical States
| Element | Orbital | Chemical State | Representative Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Silicon | Si 2p | Si-C | ~100.5 - 102.0 | researchgate.netrsc.org |
| Silicon | Si 2p | Si-O | ~102.0 - 103.5 | thermofisher.comrsc.org |
| Sulfur | S 2p₃/₂ | Thiophenic Sulfur | ~164.0 - 164.3 | researchgate.netptb.de |
| Oxygen | O 1s | Si-O-H / Si-O-Si | ~532.0 - 533.0 | xpsfitting.com |
| Carbon | C 1s | C-Si | ~284.0 |
This table compiles typical binding energy ranges from various sources for the chemical bonds expected in this compound, providing a reference for spectral interpretation.
Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.gov It relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays from each element present. rsc.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. nih.gov
For this compound (C₆H₁₀OSSi), an EDX analysis would be expected to identify the presence of Carbon (C), Oxygen (O), Silicon (Si), and Sulfur (S). The theoretical elemental composition by weight, derived from its molecular formula, provides a baseline for expected quantitative results.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element (Symbol) | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Weight Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 45.54 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.37 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 10.11 |
| Silicon (Si) | 28.085 | 1 | 28.085 | 17.75 |
| Sulfur (S) | 32.06 | 1 | 32.060 | 20.26 |
| Total | 158.29 | 100.00 |
Note: Hydrogen is typically not detectable by standard EDX analysis.
An actual EDX spectrum would display peaks corresponding to the characteristic X-ray emission energies of C, O, Si, and S. The relative intensities of these peaks would be used to calculate the weight and atomic percentages of each element in the sample, which could then be compared to the theoretical values. acs.org Elemental mapping could also be performed to visualize the spatial distribution of these elements across the sample's surface. nih.gov
Advanced Microscopy Techniques
Advanced microscopy techniques are crucial for understanding the morphology and structure of chemical compounds at the micro and nano-scale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. jchps.com The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. jchps.comkyoto-u.ac.jp
A hypothetical SEM analysis of this compound in solid form would provide high-resolution images of its surface morphology. These images would reveal details about:
Particle Shape and Size: The general form of the crystalline or amorphous particles.
Surface Texture: The presence of features such as smoothness, roughness, or porosity. acs.org
Aggregation: How individual particles may be clustered or aggregated.
For analysis, a sample of this compound would be mounted on a sample holder and coated with a conductive material, such as gold, to prevent charging under the electron beam. The resulting micrographs would offer a three-dimensional-like appearance, providing valuable information on the physical characteristics of the compound's solid-state structure.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can provide information on the internal structure of materials at a significantly higher resolution than SEM.
If this compound were to be analyzed by TEM, it would likely be dispersed as nanoparticles or prepared as a thin film. The analysis could yield information on:
Particle Size and Distribution: Precise measurements of individual particle dimensions.
Crystallinity: By using selected area electron diffraction (SAED), it would be possible to determine if the material is crystalline or amorphous.
Internal Structure: Visualization of the internal features of the particles, such as crystal lattice fringes in crystalline samples.
The sample preparation for TEM is critical and typically involves depositing a dilute suspension of the material onto a TEM grid. For soft materials, cryo-TEM might be employed to preserve the native structure.
Computational Studies and Theoretical Insights
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. scirp.org It offers a good balance between accuracy and computational cost, making it suitable for a range of chemical systems. nih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For Thien-2-yl-dimethylsilanol, this would involve calculating bond lengths, bond angles, and dihedral angles. Different DFT functionals and basis sets can be benchmarked to find the most accurate and cost-effective method for the system. scribd.com
Conformational analysis would explore the different spatial arrangements (rotamers) of the molecule, particularly rotation around the C-Si bond and the orientation of the hydroxyl group. By calculating the relative energies of these conformers, researchers can identify the most stable structures and understand the molecule's flexibility. lu.se
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.commalayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org
For this compound, FMO analysis would involve:
Visualization: Mapping the spatial distribution of the HOMO and LUMO to identify electron-rich and electron-poor regions.
Energy Calculation: Determining the energies of the HOMO and LUMO. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity. numberanalytics.com This analysis helps predict how the molecule might interact with other reagents. reddit.com
Reaction Mechanism Elucidation via Transition State Calculations
To understand how this compound participates in chemical reactions, such as its formation via oxidation of the corresponding silane (B1218182) or its condensation to form a disiloxane, computational chemists locate transition states. amazonaws.com A transition state is a specific molecular configuration along a reaction coordinate that represents the highest energy point, or saddle point, on the potential energy surface. uni-bonn.de
The process involves:
Optimizing the structures of reactants, products, and intermediates.
Searching for the transition state structure connecting them.
Performing a vibrational frequency analysis to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Calculating the activation energy (the energy difference between the reactants and the transition state), which is crucial for determining the reaction rate. uni-bonn.de
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental spectra.
NMR Chemical Shift Prediction
Theoretical calculations are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si). The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for computing shielding constants. nih.gov
For this compound, this would involve:
Optimizing the molecular geometry, often including a solvent model to better replicate experimental conditions. d-nb.info
Calculating the isotropic shielding values for each nucleus.
Converting these shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of the prediction depends heavily on the chosen DFT functional and basis set, and screening various methods is often necessary to find the best fit for a specific class of molecules. nih.govnih.gov Such calculations can help assign ambiguous signals and confirm the structure of the compound. d-nb.inforesearchgate.net
Vibrational Frequency Calculations
Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. After a geometry optimization, a frequency calculation is performed. molaid.com The results provide the frequencies of the fundamental vibrational modes (stretching, bending, etc.) and their corresponding intensities.
For this compound, this analysis would identify characteristic vibrations, such as:
O-H stretching of the silanol (B1196071) group.
Si-CH₃ stretching and bending modes.
Vibrations associated with the thiophene (B33073) ring (C-H, C-C, and C-S stretching).
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, a scaling factor is typically applied to the computed frequencies.
UV-Vis Absorption Maxima Predictions
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is crucial for understanding the electronic transitions within a molecule and its potential applications in photochemistry and materials science. For this compound, theoretical calculations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are employed to determine its absorption characteristics.
Theoretical studies on related thiophene derivatives have shown that the electronic spectra are influenced by the nature of substituents and the extent of π-conjugation. nih.govjlu.edu.cn The primary electronic transitions in molecules like this compound are typically π → π* and n → π* transitions associated with the thiophene ring. The silanol group, while not a chromophore itself, can influence the electronic environment of the thiophene ring through inductive effects and potential intramolecular interactions.
Calculations for this compound would likely be performed using a functional such as B3LYP or CAM-B3LYP, which have shown reliability in predicting the spectra of organic compounds, including those containing sulfur and silicon. mdpi.comnih.gov The choice of basis set, for instance, 6-311+G(d,p), is also critical for obtaining accurate results. researchgate.net Solvent effects are often incorporated using continuum models like the Polarizable Continuum Model (PCM) to simulate the spectral behavior in different environments. combinatorialpress.com
Based on computational studies of similar thienyl compounds, the predicted UV-Vis absorption maxima for this compound in a non-polar solvent like cyclohexane (B81311) are presented below. These values are illustrative and derived from theoretical models.
| Predicted Transition | λmax (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S0 → S1 | 245 | 0.65 | π → π* (HOMO → LUMO) |
| S0 → S2 | 218 | 0.12 | π → π* (HOMO-1 → LUMO) |
| S0 → S3 | 205 | 0.08 | n → π* |
The main absorption peak, predicted around 245 nm, corresponds to the HOMO-LUMO transition with significant π → π* character localized on the thiophene ring. The dimethylsilanol substituent is expected to cause a slight bathochromic (red) shift compared to unsubstituted thiophene due to its electron-donating nature.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing detailed information about intermolecular interactions, conformational changes, and solvent effects over time. For this compound, MD simulations are particularly useful for understanding how the molecules interact with each other and with solvent molecules, which is largely governed by the nature of the silanol and thienyl groups.
The silanol (Si-OH) group is a key feature, as it can act as both a hydrogen bond donor and, to a lesser extent, a hydrogen bond acceptor. researchgate.netcapes.gov.br Theoretical studies on silanols have shown that they are generally more acidic and thus stronger hydrogen bond donors than their carbon-based alcohol counterparts. researchgate.netcapes.gov.br MD simulations of this compound in a protic solvent like water or methanol (B129727) would reveal the formation and dynamics of hydrogen bonds between the silanol group and the solvent.
In condensed phases, intermolecular hydrogen bonding between two or more this compound molecules can lead to the formation of dimers or larger aggregates. The thiophene ring, with its π-electron system and sulfur atom, can also participate in non-covalent interactions, including π-π stacking and C-H···π interactions.
A representative MD simulation would involve placing a number of this compound molecules in a simulation box, solvated with a chosen solvent. A suitable force field, such as a variation of the Amber or CHARMM force fields parameterized for organosilicon compounds, would be used to describe the interatomic forces. nih.govmdpi.com Analysis of the simulation trajectories can provide quantitative data on these interactions.
Below is a table summarizing the expected primary intermolecular interactions for this compound in a polar protic solvent, based on principles from MD simulations of related organosilicon and aromatic compounds. researchgate.netrsc.org
| Interaction Type | Interacting Groups | Typical Distance (Å) | Significance |
|---|---|---|---|
| Hydrogen Bonding (Donor) | -OH (silanol) with Solvent | 1.8 - 2.2 (O-H···O) | Primary interaction with protic solvents. |
| Hydrogen Bonding (Dimer) | -OH···O(H)Si- | 1.9 - 2.3 | Formation of dimeric or oligomeric structures. |
| π-π Stacking | Thiophene-Thiophene | 3.4 - 3.8 | Contributes to self-assembly and aggregation. |
| van der Waals | -CH3 groups | > 3.5 | General non-specific attractive forces. |
Machine Learning Approaches in Predicting Reactivity and Applications
In recent years, machine learning (ML) has emerged as a transformative tool in chemistry for predicting molecular properties, reaction outcomes, and potential applications. frontiersin.org For a molecule like this compound, ML models can be trained on large datasets of known chemical reactions and molecular properties to predict its reactivity in various chemical transformations.
The prediction of reactivity often involves featurizing the molecule, which means converting its 2D or 3D structure into a numerical representation that an ML algorithm can process. rsc.org These features can include electronic descriptors (like HOMO/LUMO energies and partial charges from quantum chemical calculations), topological indices, and molecular fingerprints.
ML models, such as random forests, gradient boosting, or neural networks, can be trained to predict the likelihood of a particular reaction occurring or the yield of a reaction under specific conditions (e.g., choice of catalyst, solvent, and temperature). nih.govnih.gov For instance, a model could be developed to predict the outcome of cross-coupling reactions where this compound acts as a nucleophile.
The table below illustrates a hypothetical application of a machine learning model to predict the reactivity of this compound in a Suzuki-Miyaura cross-coupling reaction. The predicted yield is a continuous variable, and the model's confidence is also provided.
| Reaction Type | Reactant | Predicted Yield (%) | Model Confidence | Key Predictive Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide (e.g., 4-bromotoluene) | 85 | High | HOMO energy, Partial charge on Si, Steric hindrance around Si |
| Hiyama Coupling | Aryl Halide (e.g., iodobenzene) | 78 | Medium | Si-C bond dissociation energy, Solvent polarity |
| Oxidative Coupling | - | Low | High | Oxidation potential of thiophene ring |
Furthermore, ML models can be used to screen for potential applications by predicting properties relevant to materials science, such as bandgap energies for semiconductor applications or binding affinities for biological targets. mdpi.com By training on data from thousands of known organosilicon and thiophene-containing compounds, these models can rapidly identify promising avenues for the application of this compound, accelerating the discovery process. nih.gov
Applications in Advanced Materials and Chemical Synthesis
Role as a Precursor in Organic and Organometallic Synthesis
Thien-2-yl-dimethylsilanol is a versatile precursor in organic synthesis, primarily due to the reactivity of both the silanol (B1196071) function and the thienyl group. The silanol can be readily converted to a silanolate, which serves as a potent nucleophile in cross-coupling reactions, offering a less toxic alternative to traditional organotin and organoboron reagents.
Thiophene-containing polymers are of significant interest for their applications in electronics, such as in organic photovoltaics and field-effect transistors. The incorporation of flexible siloxane segments into these polymers can enhance their solubility, processability, and thermal stability. rsc.org this compound can be used as a key monomer in the synthesis of these advanced polymer systems.
As a monofunctional silanol, this compound primarily acts as a chain-terminating agent. During the condensation polymerization of dichlorosilanes or alkoxysilanes, its addition controls the polymer's molecular weight and introduces a thiophene (B33073) end-group. This terminal thiophene unit can then be used for further post-polymerization modification.
To build polymer backbones, related difunctional monomers such as di(thien-2-yl)silanediol or the co-polymerization of a thiophene-bearing monomer with other silanediols is required. oup.com For instance, random copolymerization of a thiophene derivative bearing a cyclic siloxane with 3-alkylthiophenes has been shown to produce statistical copolymers whose properties can be tuned by the monomer feed ratio. oup.com Research has also demonstrated the synthesis of terpolymers where a siloxane-functionalized thiophene unit is incorporated to optimize performance in organic solar cells. cjps.org The siloxane side chains can influence the polymer's molecular arrangement and π-π stacking, which are critical for electronic performance. cjps.org
| Thienylsilane Precursor Type | Functionality | Resulting Polymer Architecture | Primary Role |
|---|---|---|---|
| This compound | Monofunctional | Thiophene-terminated linear polysiloxane | Chain-capping, End-group functionalization |
| (Thien-2-yl)methylsilanediol | Difunctional | Linear polysiloxane with pendant thienyl groups | Backbone component, side-chain functionalization |
| Thien-2-yl-silanetriol | Trifunctional | Cross-linked polysiloxane network | Cross-linking agent, network formation |
The silanol group provides a powerful tool for covalently modifying the surfaces of inorganic substrates that possess hydroxyl groups, such as silica (B1680970), glass, and metal oxides like zinc oxide (ZnO). scirp.orggelest.com The process involves the condensation reaction between the silanol group of this compound and a surface hydroxyl group, forming a highly stable and durable siloxane (Si-O-substrate) bond. researchgate.net
This surface modification strategy is used to alter the surface properties of materials. For example, grafting this compound onto a hydrophilic surface introduces the hydrophobic thiophene ring, thereby increasing the water contact angle and rendering the surface more hydrophobic. A notable study demonstrated the functionalization of ZnO nanowires with a thienylsilane molecule. spiedigitallibrary.org This self-assembled monolayer not only changed the surface properties but also acted as a favorable nucleation site for the subsequent in situ electrochemical polymerization of poly(3-hexylthiophene) (P3HT), a widely used conductive polymer. spiedigitallibrary.org
| Substrate | Surface Treatment | Water Contact Angle | Observed Effect |
|---|---|---|---|
| ZnO Film | Untreated | ~12° | Hydrophilic |
| ZnO Film | Thienylsilane functionalization | ~73° | Increased hydrophobicity; stable modification |
This compound is an effective precursor for the synthesis of complex heterocyclic systems, particularly biaryls containing a thiophene unit. This is achieved through palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.govsioc-journal.cn In this process, the silanol is typically activated by conversion to an alkali-metal silanolate, which then acts as the nucleophilic partner in the coupling with an aryl halide. nih.govorganic-chemistry.org
Research has shown that pre-formed sodium 2-thienylsilanolate couples efficiently with a range of electron-rich and electron-deficient aryl iodides in the presence of a palladium catalyst. nih.gov This methodology provides a general and robust route to synthesize 2-arylthiophenes, which are common structural motifs in pharmaceuticals and materials science. nih.gov This silicon-based approach avoids the use of more toxic organometallic reagents like those based on tin. nih.gov
| Silanolate Precursor | Aryl Halide Partner | Coupled Product | Reported Yield |
|---|---|---|---|
| Sodium dimethyl(thien-2-yl)silanolate | 4-Iodoacetophenone | 4-(Thiophen-2-yl)acetophenone | 92% |
| Sodium dimethyl(thien-2-yl)silanolate | 4-Iodoanisole | 2-(4-Methoxyphenyl)thiophene | 89% |
| Sodium dimethyl(thien-2-yl)silanolate | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)thiophene | 94% |
Functionalization of Surfaces via Silanol Linkages
Potential in Catalytic Systems (as Ligands or Precursors for Catalysts)
The dual functionality of this compound also positions it as a promising candidate for applications in catalysis, either as a ligand for homogeneous catalysts or as an anchoring group for preparing heterogeneous catalysts.
The deprotonated form of this compound, the thienyl-dimethylsiloxide anion, can act as a ligand for transition metals. The siloxide group is a hard, anionic oxygen donor capable of forming stable bonds with a variety of metal centers. nih.govrsc.org Molybdenum and nickel complexes with siloxide ligands have been studied for their catalytic activities. wikipedia.orgresearchgate.net
The presence of the thiophene ring introduces a soft sulfur donor site, which could enable the ligand to act in a bidentate (O, S-chelating) fashion. This chelation can enhance the stability of the resulting metal complex. Alternatively, the thienyl group may act as a hemilabile component, where it can reversibly coordinate and de-coordinate from the metal center during a catalytic cycle, potentially opening up a coordination site for substrate binding and activation. This hemilability is a desirable feature in ligand design for creating highly active catalysts.
Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. organic-chemistry.orgresearchgate.net this compound can be used to prepare supported catalysts through surface functionalization, as described in section 6.1.2.
Once the silanol is anchored to an inert support like silica or alumina, the pendant thienyl group becomes a site for further modification. acs.org This thienyl moiety can be used to:
Immobilize Metal Complexes: The sulfur atom of the thiophene ring can coordinate to a catalytically active metal center, effectively tethering a homogeneous catalyst to a solid support. This combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. acs.org
Act as a Precursor for Supported Polymers: The surface-bound thiophene units can be polymerized in situ to create a thin film of polythiophene on the support. spiedigitallibrary.org This supported polymer can itself have catalytic or electrocatalytic properties.
Create Hybrid Catalysts: The compound can be used in the one-pot synthesis of hybrid materials. For example, it could be incorporated into a sol-gel process to create a silica matrix with covalently embedded thiophene functionalities throughout the material, which can then be metalated to generate a catalytically active solid. nih.gov
Organometallic Catalysis Involving Thienyl-Silanol Ligands
Development of Advanced Functional Materials
The unique molecular architecture of this compound, which combines a sulfur-containing aromatic thiophene ring with a reactive silanol group, positions it as a valuable building block in the development of advanced functional materials. Its potential applications span across organic electronics, hybrid materials, and surface engineering, driven by the distinct properties imparted by its constituent functional groups.
Organic Electronic Materials and Semiconductors
While this compound itself is not typically a primary semiconductor, its thiophene moiety is a well-established component in a variety of organic electronic materials. Thiophene and its derivatives are known for their electron-rich nature, which facilitates charge transport. This property is crucial for the performance of Organic Field-Effect Transistors (OFETs). In many high-performance organic semiconductors, thiophene units are incorporated into larger conjugated systems, such as co-oligomers and co-polymers. rsc.orgrsc.org The introduction of thiophene can enhance the charge carrier mobility of these materials. For instance, thiophene/thiazolothiazole co-oligomers have demonstrated improved field-effect mobilities compared to their thiophene/thiazole counterparts in p-channel OFETs. rsc.org
The design of novel organic semiconductors often involves modifying core structures to optimize their electronic properties and solid-state packing. The presence of a dimethylsilanol group could offer a route to functionalize thiophene-based materials, potentially influencing their processability and stability. Research on diketopyrrolopyrrole (DPP) derivatives, which are also used in organic semiconductors, highlights the importance of structural modifications to enhance performance. frontiersin.org While direct data on this compound's role as a semiconductor is limited, its structural elements are relevant to the broader field of organic electronics.
Below is a table summarizing the performance of some thiophene-based materials in OFETs, illustrating the potential of this class of compounds in organic electronics.
| Material Class | Hole Mobility (cm²/Vs) | On/Off Ratio | Substrate Treatment |
| Thiazolothiazole–phenylene co-oligomers | 0.12 | 10⁶ | HMDS treated |
| Fused Diketopyrrolopyrrole (FDPP) | ~9.7 x 10⁻³ | Not specified | Not specified |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | up to 2 | > 10⁷ | Si/SiO₂ |
This table presents data for related thiophene-containing compounds to illustrate the potential of the thiophene moiety in organic electronics.
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic components (like processability and functionality) and inorganic materials (like stability and mechanical strength). This compound is a prime candidate for creating such hybrids due to its bifunctional nature. The silanol (-SiOH) group can react with hydroxyl groups on the surface of inorganic materials like silica (SiO₂) and titanium dioxide (TiO₂) to form stable covalent bonds. rsc.orguniroma1.it This process, known as surface modification or grafting, allows for the permanent attachment of the organic thienyl group to the inorganic substrate.
This approach has been explored with other thiophene derivatives. For example, thiophene-based ligands have been grafted onto the surface of silica-coated iron oxide nanoparticles for applications in water treatment. nih.gov In these systems, the thiophene unit can provide specific functionalities, such as acting as a chelating agent for metal ions, due to the presence of the sulfur atom which is a soft Lewis base. nih.gov
The general procedure for modifying an inorganic surface with an organosilane involves the hydrolysis of alkoxy groups to form silanol groups, followed by the condensation of these silanols with the surface hydroxyls. rsc.org this compound already possesses the reactive silanol group, making it a direct precursor for such surface modifications. The resulting hybrid material would have a surface decorated with thienyl groups, which could then be used for further chemical reactions or to impart specific properties like hydrophobicity or charge-transport capabilities to the inorganic base.
Self-Assembled Monolayers (SAMs) based on Silanol Functionality
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. They are a powerful tool for controlling the interfacial properties of materials. Organosilanes are commonly used to form SAMs on hydroxyl-terminated surfaces like silicon wafers, glass, and metal oxides. rsc.org
This compound is well-suited for the formation of SAMs. The silanol group can act as a robust anchor, forming covalent Si-O-substrate bonds with the surface. This leads to the creation of a dense, well-ordered monolayer where the organic part of the molecule, the thienyl group, is exposed at the interface. The orientation and packing of the molecules in the SAM are influenced by intermolecular interactions between the adjacent thienyl rings.
The ability to modify a surface with a layer of thiophene units opens up a range of possibilities. For instance, in the context of organic electronics, SAMs are often used to treat the gate dielectric surface in OFETs. This can improve the ordering of the subsequently deposited semiconductor layer and reduce charge trapping at the interface, leading to enhanced device performance. rsc.org The nature of the SAM can influence the growth and morphology of the overlying organic semiconductor film, which in turn affects the charge carrier mobility.
The formation of SAMs from this compound would create a surface with the specific chemical and electronic properties of the thiophene ring. This could be utilized for applications such as sensing, where the thiophene units could interact with specific analytes, or to control the wetting properties of a surface.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of Thien-2-yl-dimethylsilanol is the need for more efficient, cost-effective, and environmentally benign synthetic methods. cognitoedu.org Current synthetic strategies, while effective at the lab scale, may not be ideal for larger-scale production due to factors like the use of hazardous reagents, generation of waste, and multiple reaction steps. cognitoedu.org
Future research will likely prioritize the principles of green chemistry. chemistryjournals.netsu.se This includes the adoption of alternative, non-toxic solvents like water, ionic liquids, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace traditional volatile organic compounds (VOCs). chemistryjournals.netresearchgate.net The development of catalytic systems, potentially using earth-abundant metals or even metal-free approaches, could replace stoichiometric reagents, thereby improving atom economy and reducing waste. su.semdpi.com Methodologies such as microwave-assisted synthesis and flow chemistry are also promising avenues, as they can significantly reduce reaction times, improve energy efficiency, and allow for safer, more controlled production processes. chemistryjournals.netmdpi.com Another sustainable approach involves biocatalysis, where enzymes are used to perform chemical transformations with high selectivity under mild conditions, offering a greener alternative to traditional chemical methods. mdpi.com A study on the synthesis of (2'-halo-5,5'-bis(trimethylsilanyl)[3,3']bithiophenyl-2-yl)-dimethylsilanols was achieved through a ring-opening reaction of a dithienosilole, representing a potential, albeit complex, pathway that could be optimized for sustainability. scirp.org
| Safety | May involve flammable solvents and hazardous starting materials. cognitoedu.org | Prioritizes non-hazardous materials and inherently safer processes. cognitoedu.org |
Exploration of Novel Reactivity Pathways and Transformations
The reactivity of this compound is not yet fully explored. The silanol (B1196071) (Si-OH) group is a versatile functional handle, capable of undergoing a variety of transformations. A novel ring-opening reaction of a dithienosilole in the presence of N-halosuccinimides (NXS) has been shown to efficiently produce related dimethylsilanol compounds, indicating a unique reactivity pathway for silicon-heterocycles. scirp.org
Future work should focus on leveraging the silanol moiety for new bond-forming reactions. For instance, condensation reactions could lead to the formation of novel disiloxanes with extended thiophene-based π-systems, which could have interesting electronic properties. The silanol group can also participate in cross-coupling reactions or be used as a directing group for the functionalization of the thiophene (B33073) ring at specific positions. Exploring its utility in transition-metal-catalyzed processes could unlock new synthetic routes to complex organosilicon-heterocyclic hybrids. Furthermore, investigating its potential as a building block in polymerization reactions could lead to new silicon-containing polymers with unique thermal, mechanical, or optical properties relevant to materials science.
Advanced Characterization of In-Situ Reaction Intermediates
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. nih.gov Many reactions involving organosilicon compounds proceed through transient, highly reactive intermediates that are difficult to isolate or detect using conventional ex-situ methods like crystallization, which may yield off-cycle species rather than the true reactive intermediates. nih.govsemanticscholar.org The detection of these short-lived species is often challenging due to their low concentrations. nih.govsemanticscholar.org
The application of advanced, time-resolved spectroscopic techniques for in-situ or operando analysis is a critical future direction. uea.ac.uk These methods monitor the reaction as it happens, providing direct evidence of intermediate structures and their evolution. jos.ac.cn For example, in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track changes in vibrational modes associated with the Si-OH group and the thiophene ring, helping to identify key intermediates. uea.ac.ukjos.ac.cn X-ray absorption spectroscopy (XAS) is another powerful tool that offers element selectivity and sensitivity to the local coordination environment and oxidation state of silicon or any catalytic metals involved. chemrxiv.org Combining these experimental techniques with mass spectrometry, which can detect and fragment ions corresponding to intermediates, provides a powerful toolkit for elucidating complex reaction pathways. semanticscholar.org
Table 2: Advanced In-Situ Techniques for Studying Reaction Intermediates
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| In-Situ FTIR/Raman Spectroscopy | Provides real-time information on vibrational modes of functional groups. uea.ac.ukjos.ac.cn | Can monitor the consumption of the Si-OH group and the formation of new bonds, identifying key bonding changes in intermediates. uea.ac.uk |
| X-ray Absorption Spectroscopy (XAS) | Reveals element-specific information on oxidation state, local symmetry, and ligand environment. chemrxiv.org | Can characterize the coordination environment of silicon or a metal catalyst during a catalytic cycle. chemrxiv.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detects and helps identify the structure of charged intermediates in solution. semanticscholar.org | Can be used to trap and characterize transient cationic or anionic intermediates involved in the reaction mechanism. semanticscholar.org |
| In-Situ NMR Spectroscopy | Provides structural information on species present in the reaction mixture over time. nih.gov | Can track the transformation of reactants to products and detect stable or semi-stable intermediates containing specific nuclei (e.g., ¹H, ¹³C, ²⁹Si). |
Harnessing Computational Chemistry for Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thus accelerating the discovery process. researchgate.net By using methods like Density Functional Theory (DFT), researchers can model the behavior of molecules like this compound with high accuracy. scielo.org.mxsciensage.info
Future research should increasingly integrate computational studies to guide experimental work. Calculations can be used to determine key electronic structure properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity. mdpi.com Computational modeling can map out entire reaction energy profiles, identifying transition states and calculating activation barriers for proposed reaction pathways. researchgate.net This predictive power is invaluable for rationally designing new catalysts or reaction conditions that favor desired outcomes. For example, before attempting a complex synthesis in the lab, computational screening can identify the most promising ligands for a catalytic cycle or predict the regioselectivity of a functionalization reaction on the thiophene ring. This synergy between computation and experimentation allows for a more targeted, resource-efficient approach to chemical discovery. nih.gov
Table 3: Key Parameters from Computational Chemistry and Their Significance
| Computational Parameter | Method of Calculation | Significance for Rational Design |
|---|---|---|
| Optimized Molecular Geometry | DFT, Ab initio methods | Predicts bond lengths and angles, providing the foundational structure for all other calculations. sciensage.info |
| HOMO/LUMO Energies & Gap | DFT | Indicates electronic reactivity; a small energy gap suggests higher reactivity. scielo.org.mxmdpi.com Helps predict how the molecule will interact with other reagents. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reaction. sciensage.info |
| Reaction & Activation Energies | DFT (Transition State Search) | Determines the thermodynamic feasibility and kinetic barriers of a reaction pathway, allowing for comparison of different potential mechanisms. researchgate.net |
| Vibrational Frequencies | DFT | Predicts IR and Raman spectra, which can be compared with experimental in-situ data to confirm the structure of intermediates. sciensage.info |
Expanding Applications in Emerging Technologies and Interdisciplinary Fields
While fundamental research is crucial, the ultimate goal is to apply this compound and its derivatives in practical applications. Thiophene-containing compounds are already well-known for their use in functional organic materials, such as organic light-emitting diodes (OLEDs) and solar cells, due to their electronic properties. su.se The incorporation of a siloxane linkage can enhance thermal stability and processability.
A significant future direction is the design and synthesis of novel functional materials based on the this compound scaffold. This could involve creating new polymers or oligomers for use in organic electronics. The unique combination of a π-conjugated thiophene system with a flexible and stable siloxane backbone could lead to materials with tailored properties. Another promising and interdisciplinary field is medicinal chemistry. Various heterocyclic compounds, including thiophenes and silanols, are explored as pharmacophores in drug discovery. google.comnih.gov For instance, a patent has described a dimethylsilanol-containing molecule as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), a target in immuno-oncology. google.com Future research could therefore explore derivatives of this compound as potential therapeutic agents, leveraging the unique physicochemical properties that the silicon atom imparts on the molecule.
Q & A
Q. What are the optimal synthetic routes for Thien-2-yl-dimethylsilanol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization requires a Design of Experiments (DOE) approach. Key parameters include catalyst choice (e.g., palladium or platinum-based catalysts), solvent polarity, temperature (60–120°C range), and inert atmosphere control. Purification via column chromatography or distillation should be validated using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Systematic variation of parameters, followed by ANOVA analysis, can identify statistically significant factors .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) is critical for structural confirmation, particularly the silicon environment. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., Si-OH stretching at ~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, using C18 columns and acetonitrile/water mobile phases. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : The compound’s sensitivity to hydrolysis necessitates storage under anhydrous conditions (argon or nitrogen atmosphere) at –20°C. Use desiccants like molecular sieves in sealed containers. Regular stability checks via NMR or HPLC over 6–12 months can monitor degradation. For handling, employ gloveboxes or Schlenk lines to minimize moisture exposure. Pre-experiment purity validation is essential to avoid skewed results .
Advanced Research Questions
Q. How do steric and electronic effects of the thienyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can predict reaction pathways by analyzing frontier molecular orbitals (HOMO/LUMO) and transition states. Experimental validation involves kinetic studies under controlled conditions (e.g., varying substituents on the thienyl ring). Compare turnover frequencies (TOF) and activation energies (Eₐ) across derivatives. Use X-ray crystallography to correlate steric bulk with bond angles and reaction yields .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound derivatives?
- Methodological Answer : Conduct a meta-analysis of published data, focusing on variables like solvent polarity, catalyst loading, and substrate scope. Replicate conflicting studies under standardized conditions (e.g., fixed temperature, humidity controls). Use multivariate regression to isolate confounding factors. Purity discrepancies can be addressed via collaborative round-robin testing with multiple labs .
Q. How can computational models predict the hydrolytic degradation pathways of this compound in aqueous environments?
- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) can map hydrolysis mechanisms. Validate predictions using kinetic isotope effects (KIE) and pH-dependent degradation studies. Monitor intermediates via in situ Raman spectroscopy or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare experimental half-lives (t₁/₂) with simulated energy barriers .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data for this compound across studies?
- Methodological Answer : Establish a standardized protocol for data acquisition (e.g., NMR solvent, calibration, and relaxation delays). Share raw datasets in open repositories for peer validation. Use principal component analysis (PCA) to identify outlier spectra. Collaborate with computational chemists to reconcile experimental and theoretical chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
